molecular formula C12H20N2O6 B3105242 1-Oxa-6-azaspiro[3.3]heptane hemioxalate CAS No. 1523606-38-3

1-Oxa-6-azaspiro[3.3]heptane hemioxalate

Cat. No.: B3105242
CAS No.: 1523606-38-3
M. Wt: 288.30
InChI Key: NQWVKVADDRLOQM-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.3]heptane hemioxalate is a heterocyclic compound with a unique spirocyclic structure. It is known for its applications in medicinal chemistry and as a building block for various chemical syntheses. The compound has a molecular weight of 288.3 and is often used in research and development due to its interesting chemical properties .

Scientific Research Applications

This compound is widely used in scientific research, particularly in medicinal chemistry. It serves as a building block for new drug candidates and is often used as a structural surrogate for morpholine in drug-like molecules . Additionally, it has applications in chemical synthesis and pharmaceutical research, where it is used to develop new therapeutic agents and study their properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Preparation Methods

The synthesis of 1-Oxa-6-azaspiro[3.3]heptane hemioxalate typically involves cyclization reactions under basic conditions. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction with p-toluenesulfonamide . This method is favored for its efficiency and the high yield of the desired product. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

1-Oxa-6-azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, strong acids, and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-Oxa-6-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological receptors, influencing their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug development and research .

Comparison with Similar Compounds

1-Oxa-6-azaspiro[3.3]heptane hemioxalate is unique due to its spirocyclic structure, which distinguishes it from other similar compounds. Similar compounds include 6-Oxa-1-azaspiro[3.3]heptane hemioxalate and 2-Oxa-6-azaspiro[3.3]heptane oxalate . These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVKVADDRLOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CNC2.C1COC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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